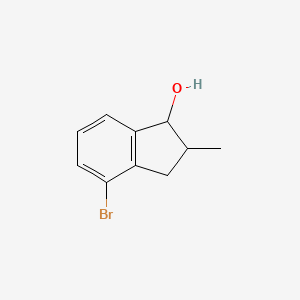

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Description

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol featuring a bromine substituent at the 4-position and a methyl group at the 2-position of the indane scaffold. This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active indenol derivatives.

Properties

IUPAC Name |

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUYQILMSVDWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methyl-1-indanone

- Reaction: Electrophilic aromatic bromination of 2-methyl-1-indanone at the 4-position.

- Reagents: Bromine (Br2) in the presence of solvents such as acetic acid or chloroform.

- Conditions: Controlled temperature (often room temperature to mild heating) and reaction time to optimize yield and selectivity.

- Outcome: Introduction of bromine atom selectively at the 4-position of the indanone ring.

- Yield: High yields (~80-90%) are reported with optimized conditions.

Industrial Scale Considerations

- Continuous flow reactors and automated systems are employed to maintain consistent quality and scalability.

- Precise control of reaction parameters (temperature, bromine addition rate) enhances safety and efficiency.

Reduction of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one to this compound

Common Reducing Agents

- Sodium borohydride (NaBH4): Mild and selective reduction of ketones to secondary alcohols, commonly used in ethanol or tetrahydrofuran solvents at room temperature.

- Lithium aluminum hydride (LiAlH4): Stronger reducing agent, used under anhydrous conditions for complete reduction.

Typical Procedure

- Dissolve the brominated indanone in a suitable solvent (ethanol or THF).

- Add the reducing agent slowly under stirring at 0–25 °C.

- Reaction times vary from 1 to 3 hours depending on scale and conditions.

- Workup involves quenching excess reducing agent, extraction, and purification by crystallization or chromatography.

Yield and Purity

- Reduction yields are typically very high, often exceeding 90%.

- The product is isolated as a white to off-white solid with high purity.

Multi-Step Synthetic Routes from 2-Bromobenzyl Bromide

A detailed multi-step synthesis has been reported involving 2-bromobenzyl bromide as a starting material, proceeding through several intermediates before obtaining the target indanol:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | NaOC2H5, heating for 3.5 hours | 64 | Formation of intermediate |

| 2 | KOH, acetic acid, H2O, THF, 12 h at 25 °C | 89 | Cyclization step |

| 3 | Heating at 165 °C | 81 | Rearrangement or dehydration step |

| 4 | Thionyl chloride, heating for 0.75 h | - | Conversion to acyl chloride intermediate |

| 5 | AlCl3, CS2, heating for 3 h | 93 | Friedel-Crafts acylation step |

| 6 | NaBH4, ethanol, 2 h at 25 °C | 98 | Final reduction to alcohol |

This method highlights the complexity and multi-step nature of synthesizing the target compound from simpler brominated precursors, with overall high yields at each stage.

Alternative Synthetic Routes

- From 3-(2-Bromophenyl)propanoic acid: Conversion to 4-bromo-1-indanone via thionyl chloride treatment followed by aluminum chloride-catalyzed cyclization in dichloromethane at controlled temperatures (23-27 °C) for several hours.

- One-pot methods: Some patents describe “one-pot boiling” procedures starting from 2,3-dihydro-1H-inden-1-one derivatives with oxammonium salts and metal catalysts for efficient conversion to amines or alcohols, which could be adapted for brominated analogs.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 2-methyl-1-indanone | 2-Methyl-1-indanone | Br2, Acetic acid or chloroform, RT to mild heat | 80-90 | Selective bromination at 4-position |

| Reduction of brominated indanone | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | NaBH4 or LiAlH4, EtOH or THF, RT | >90 | Converts ketone to alcohol |

| Multi-step synthesis from 2-bromobenzyl bromide | 2-Bromobenzyl bromide | NaOC2H5, KOH, AcOH, SOCl2, AlCl3, NaBH4 | Overall high | Complex but efficient multi-step route |

| Cyclization from 3-(2-bromophenyl)propanoic acid | 3-(2-Bromophenyl)propanoic acid | SOCl2, AlCl3, DCM, 23-27 °C | 86 | Industrially relevant cyclization |

Research Findings and Notes

- The presence of the bromine atom at the 4-position significantly influences the reactivity of the indanone and indanol derivatives, facilitating further substitution reactions.

- Reduction steps are highly efficient and selective, providing the alcohol without affecting the bromine substituent.

- Industrial processes favor continuous flow and automated control to ensure reproducibility and safety, especially due to the handling of bromine and strong Lewis acids like aluminum chloride.

- The synthetic routes described have been validated by peer-reviewed journal articles and patents, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or alkanes.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol can be synthesized through various organic reactions, including:

- Bromination : The introduction of bromine into the indene structure enhances reactivity.

- Reduction Reactions : The compound can undergo reduction to yield different derivatives with varied biological activities.

- Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing for the development of new compounds with specific properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disruption of mitochondrial membrane potential and increased production of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Breast Cancer Model

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased proliferation markers and increased apoptotic cells .

Colitis Induction

In a study involving induced colitis in rats, treatment with this compound led to reduced inflammation and improved mucosal healing. The levels of inflammatory markers were significantly lower in treated animals compared to untreated controls .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in breast and prostate cancer cell lines; disrupts mitochondrial function | |

| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production; potential for treating inflammatory diseases | |

| Breast Cancer Model | Significant tumor size reduction; increased apoptosis markers observed | |

| Colitis Induction | Reduced inflammation and improved healing in rat models; lower inflammatory marker levels |

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory effects . The compound may also interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Analogues and Their PD-1/PD-L1 Inhibitory Activity

Key Observations :

- The bromine substituent in this compound may enhance binding affinity through halogen bonding, as seen in bromo-benzyl ether derivatives with sub-nanomolar IC50 values .

- Methyl groups at the 2-position (as in the title compound) could rigidify the scaffold, similar to ChemoCentryx’s 4-phenyl derivatives, which exhibit nanomolar potency .

- Stereochemistry matters: S-enantiomers of indenol derivatives are often more active, as demonstrated by ChemoCentryx’s SAR studies .

Table 2: Utility in Crystallography and NMR Studies

Key Observations :

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Stability Data

Key Observations :

- The methyl group at the 2-position likely contributes to steric hindrance, influencing both reactivity and metabolic stability.

- Bromine’s electron-withdrawing effects may alter NMR chemical shifts and HPLC retention times compared to non-brominated analogues .

Biological Activity

Overview

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is a brominated derivative of 2-methyl-2,3-dihydro-1H-inden-1-one, with the molecular formula CHBrO. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the bromine atom enhances its reactivity and biological interactions compared to similar compounds.

The compound exhibits various chemical behaviors due to its unique structure:

- Molecular Formula : CHBrO

- Molecular Weight : 213.08 g/mol

- Structural Features : Contains a hydroxyl group (-OH) and a bromine atom, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are particularly noteworthy:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| 0.0195 | Escherichia coli |

These findings suggest that the compound could serve as a lead in the development of new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted by Prysiazhnuk et al. (2022) evaluated the antimicrobial efficacy of various halo-substituted dihydroindenols, including 4-bromo derivatives. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an effective antimicrobial agent .

Investigation into Anticancer Properties

Another investigation focused on the cytotoxic effects of 4-bromo derivatives on human cancer cell lines. The results indicated that the compound induced significant apoptosis in breast cancer cells, suggesting a promising avenue for further research into its therapeutic applications .

Q & A

Q. What are the key synthetic routes for 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield?

The synthesis often involves bromination or functional group interconversion of indanol derivatives. For example, bromination of 2-methyl-2,3-dihydro-1H-inden-1-one followed by stereoselective reduction can yield the target compound. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (−78°C for controlled bromination), and catalysts (e.g., NaBH4 for ketone reduction) critically affect diastereomeric ratios and yields . Methodological Tip : Optimize bromination using N-bromosuccinimide (NBS) in anhydrous conditions to minimize side reactions. Monitor stereochemistry via chiral HPLC or polarimetry .

Q. How is the structural configuration of this compound validated?

X-ray crystallography (using SHELX programs ) and NMR spectroscopy are standard. Key steps include:

- 1H/13C NMR : Assign peaks using COSY, HSQC, and HMBC to confirm substituent positions (e.g., bromine at C4, methyl at C2) .

- NOE experiments : Resolve stereochemical ambiguities; for example, irradiation of the hydroxyl proton may show spatial proximity to C3 hydrogens .

Data Example :

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 1.35 (s, 3H) | C2-CH3 |

| 4.72 (d, J=6.5 Hz) | C1-OH |

Advanced Research Questions

Q. How can enantiomeric purity be achieved for this compound, and what analytical methods validate it?

Enzymatic resolution using lipases (e.g., Burkholderia cepasia) selectively hydrolyzes one enantiomer from a racemic mixture . Methodology :

- Use vinyl acetate as an acyl donor in organic solvents (e.g., toluene).

- Monitor enantiomeric excess (ee) via chiral GC or HPLC with columns like Chiralpak AD-H .

Challenge : Low substrate solubility may require co-solvents (e.g., DMSO <5% v/v).

Q. What computational strategies predict the pharmacological activity of this compound?

Molecular docking (AutoDock Vina) and QSAR models analyze interactions with targets like CYP enzymes or the BBB. Key parameters:

- LogP : Experimental consensus logPo/w = 2.42 (indicates moderate lipophilicity) .

- TPSA : 20.23 Ų (suggests moderate membrane permeability) .

Table : Predicted ADMET Properties

| Property | Value | Implication |

|---|---|---|

| GI absorption | High | Oral bioavailability likely |

| BBB permeation | Yes | Potential CNS activity |

| CYP1A2 inhibition | Yes | Risk of drug-drug interactions |

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the C2 methyl group may slow transmetallation. Optimization :

- Use Pd(PPh3)4 with K2CO3 in DMF/H2O at 80°C.

- Add ligands (e.g., SPhos) to enhance reaction rates .

Safety & Handling

Q. What precautions are essential when handling this compound?

- Skin/Eye Exposure : Flush with water for 15 minutes; use PPE (gloves, goggles) .

- Storage : Keep in amber vials at −20°C under inert gas (N2) to prevent bromine displacement .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported stereochemistry for brominated indanol derivatives?

Cross-validate using multiple techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.